2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid
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Overview
Description
2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid is a heterocyclic compound that contains both a pyrimidine ring and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with azepane under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the azepane, followed by nucleophilic substitution on the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidine derivatives.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Hydrolysis: Carboxylate salts.
Scientific Research Applications
2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)acetic acid
- 2-(1-Azepanyl)acetohydrazide
- (2-Oxo-1-azepanyl)acetic acid
Uniqueness
2-(Azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid is unique due to the presence of both the azepane and pyrimidine rings, which confer distinct chemical and biological properties. The chlorine atom on the pyrimidine ring allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H14ClN3O2 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-(azepan-1-yl)-5-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14ClN3O2/c12-8-7-13-11(14-9(8)10(16)17)15-5-3-1-2-4-6-15/h7H,1-6H2,(H,16,17) |
InChI Key |
SLONBUSIQVQZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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